Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a synthetic compound with potential applications in various fields of chemistry and medicine. The molecular structure comprises an ester group, an amide linkage, and a quinazoline derivative, signifying its complex chemical makeup. This complexity offers diverse reactivity and functional versatility.
Synthetic Routes and Reaction Conditions:
Starting Materials: : Ethyl 4-aminobenzoate, 4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazoline-2-thiol, and other necessary reagents.
Step 1: : Formation of the amide bond involves reacting Ethyl 4-aminobenzoate with an acyl chloride derivative.
Step 2: : Introducing the quinazoline moiety through a thiol-ene reaction.
Reaction Conditions: : Typically, reactions are carried out in organic solvents under controlled temperatures ranging from 0°C to 50°C.
Industrial Production Methods:
Bulk Synthesis: : Scaling up involves continuous flow reactors to ensure efficient mixing and heat management.
Purification: : Industrial-scale purification using recrystallization, chromatography, or distillation to achieve high-purity products.
Types of Reactions:
Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones.
Reduction: : Reductive amination can modify amide groups.
Substitution: : Halogenation or alkylation reactions on the aromatic ring or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: : m-Chloroperbenzoic acid or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides, Lewis acids, or base catalysts like NaH.
Major Products Formed:
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced amine derivatives.
Substitution Products: : Various alkylated or halogenated derivatives.
Scientific Research Applications
Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate has been extensively explored in the following domains:
Chemistry
Used as a building block for synthesizing more complex molecules.
Investigated for its ability to participate in diverse organic reactions.
Biology
Explored for enzyme inhibition and potential biochemical pathway modulation.
Medicine
Studied for potential antimicrobial, anti-inflammatory, and anticancer properties.
Industry
Considered for material science applications, including polymers and coatings.
Mechanism of Action
The mechanism of action for Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate can vary based on its application:
Molecular Targets
Inhibits specific enzymes by binding to active sites.
Interacts with DNA to prevent replication in microbial or cancer cells.
Pathways Involved
Induces apoptosis via mitochondrial pathways.
Modulates signaling pathways like NF-κB or MAPK.
Comparison with Similar Compounds
Compared to other quinazoline derivatives, Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate stands out due to its unique ester and amide functionalities, offering a broader range of reactivity and applications. Similar compounds include:
4-Oxo-3-(2-phenylacetamido)-quinazoline
Lacks ester group, making it less versatile for certain applications.
Ethyl 4-aminobenzoate derivatives
Missing the quinazoline core, resulting in different reactivity and properties.
Thioamide-based quinazolines
Similar in reactivity but differ in physicochemical properties.
This compound's unique structure and functional groups position it as a compound of significant interest for further research and development across various scientific fields
Properties
IUPAC Name |
ethyl 4-[[2-[4-oxo-3-[(2-phenylacetyl)amino]quinazolin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S/c1-2-36-26(35)19-12-14-20(15-13-19)28-24(33)17-37-27-29-22-11-7-6-10-21(22)25(34)31(27)30-23(32)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUVPSVNPGNHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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